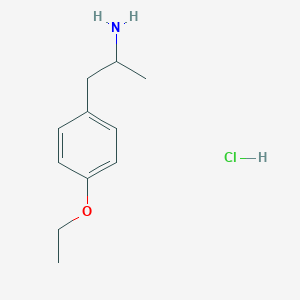

4-Ethoxyamphetamine hydrochloride

Beschreibung

BenchChem offers high-quality 4-Ethoxyamphetamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxyamphetamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-(4-ethoxyphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO.ClH/c1-3-13-11-6-4-10(5-7-11)8-9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQKWWONNAYURL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90928860 | |

| Record name | 1-(4-Ethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135014-87-8 | |

| Record name | Benzeneethanamine, 4-ethoxy-alpha-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135014878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Ethoxyphenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90928860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 4-Ethoxyamphetamine HCl

An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethoxyamphetamine HCl

This guide provides a comprehensive technical overview of the physicochemical properties of 4-Ethoxyamphetamine Hydrochloride (4-ETA HCl). Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical analytical methodologies. The structure of this guide is dictated by the scientific workflow, moving from basic identification and core properties to advanced spectroscopic characterization and analytical separation techniques.

Molecular Identity and Structural Elucidation

4-Ethoxyamphetamine, also known as para-ethoxyamphetamine (4-ETA), is a research chemical belonging to the phenethylamine and amphetamine classes.[1] It is structurally analogous to the more well-known para-methoxyamphetamine (PMA), with an ethoxy group substituting the methoxy group at the 4-position of the phenyl ring.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for analytical standard preparation.

Key Identifiers:

-

IUPAC Name: 1-(4-ethoxyphenyl)propan-2-amine hydrochloride

-

Common Synonyms: 4-ETA, para-Ethoxyamphetamine

-

CAS Number: 129476-58-0 (for free base)[1]

Chemical Structure and Formula

-

Molecular Formula (HCl Salt): C₁₁H₁₈ClNO

-

Molecular Formula (Free Base): C₁₁H₁₇NO[1]

-

Molecular Weight (Free Base): 179.26 g/mol [1]

-

Molecular Weight (HCl Salt): 215.72 g/mol

Core Physicochemical Data

The fundamental physicochemical properties of a compound are critical for designing analytical methods, developing formulations, and understanding its behavior in biological systems. The data for 4-Ethoxyamphetamine HCl is summarized below. Where direct data is unavailable, values are inferred from closely related analogs like 4-Methoxyamphetamine HCl.

| Property | Value / Description | Source / Rationale |

| Appearance | White to off-white crystalline solid. | Typical for amine hydrochloride salts. |

| Melting Point | Data not available. Expected to be a distinct point due to crystalline nature. | N/A |

| Solubility | PBS (pH 7.2): Expected to be soluble (~10 mg/mL).Methanol: Soluble.Ethanol: Soluble.DMF/DMSO: Soluble (~30 mg/mL). | Inferred from 4-Methoxyamphetamine HCl solubility data.[2] Amine salts are generally water-soluble. |

| pKa | Estimated ~9.5 - 10.0 | Based on the pKa of similar amphetamines.[3] The primary amine group dictates the basicity. |

| Stability & Storage | Store at -20°C, protected from light and moisture. Stable for ≥ 3 years under these conditions. | Based on storage recommendations for analogous compounds like 4-Methoxyamphetamine HCl.[4] |

Spectroscopic Characterization: A Practical Approach

Spectroscopic analysis is the cornerstone of structural confirmation. This section details the expected outcomes and underlying principles for the characterization of 4-Ethoxyamphetamine HCl.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is crucial for unambiguous identification. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile amphetamine derivatives.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of 4-Ethoxyamphetamine HCl in methanol.

-

Injection: Inject 1 µL into the GC system.

-

GC Column: Use a non-polar column, such as a 5% phenyl/95% methyl silicone column.

-

Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/minute.

-

Ionization: Use standard Electron Ionization (EI) at 70 eV.

-

Detection: Scan a mass range from m/z 40 to 400.

Causality of Fragmentation: The fragmentation of 4-Ethoxyamphetamine is driven by the stability of the resulting ions. The primary cleavage event is the alpha-cleavage of the C-C bond between the alpha and beta carbons of the side chain. This yields a highly stable iminium cation, which typically forms the base peak in the spectrum.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A weak signal is expected at m/z 179 (corresponding to the free base).

-

Base Peak: A strong signal at m/z 44 resulting from the [CH(NH₂)-CH₃]⁺ iminium fragment.

-

Key Fragments:

-

m/z 135: From the tropylium-like ion formed after the loss of the ethyl group from the ethoxybenzyl moiety.

-

m/z 107: From the ethoxy-tropylium ion. This fragment helps distinguish it from methylenedioxy analogs.[5]

-

Caption: Predicted EI-MS fragmentation pathway for 4-Ethoxyamphetamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of 4-Ethoxyamphetamine HCl in 0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) can be used, though the solvent peak is often sufficient for referencing.[6]

-

Spectrometer: A 400 MHz or higher field spectrometer is recommended.

-

Acquisition: Acquire standard ¹H and ¹³C spectra.

¹H NMR - Predicted Spectrum: The ¹H NMR spectrum is expected to show distinct signals characteristic of a para-substituted aromatic ring and the amphetamine side chain. The key differentiator from its methoxy analog is the ethoxy group's ethyl pattern.

-

Aromatic Protons (δ 7.0-7.4 ppm): Two doublets, integrating to 2 protons each, are expected. This classic AA'BB' system is indicative of para substitution.[7][8]

-

Ethoxy Group (δ 4.0-4.2 ppm & δ 1.3-1.5 ppm): A quartet (2H) from the -O-CH₂ - protons and a triplet (3H) from the -CH₂-CH₃ protons.

-

Methine Proton (δ 3.5-3.7 ppm): A multiplet (1H) corresponding to the proton on the chiral center (-CH (NH₂)-).

-

Methylene Protons (δ 2.8-3.2 ppm): Two doublet of doublets (2H total) for the diastereotopic protons of the -CH₂ - group adjacent to the aromatic ring.[8]

-

Methyl Protons (δ 1.2-1.4 ppm): A doublet (3H) from the methyl group on the side chain.

¹³C NMR - Predicted Spectrum:

-

Aromatic Carbons: Four signals are expected. The carbon attached to the ethoxy group (~158 ppm), the carbon attached to the side chain (~130 ppm), and two signals for the other four aromatic carbons (~130 ppm and ~115 ppm).

-

Side Chain Carbons: Signals for the methine (~50 ppm), methylene (~40 ppm), and methyl (~20 ppm) carbons.

-

Ethoxy Group Carbons: Signals for the methylene (~63 ppm) and methyl (~15 ppm) carbons.

Caption: Standard workflow for NMR sample analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies functional groups within the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the crystalline solid directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background: A background scan of the empty ATR crystal should be taken first.

Expected Vibrational Bands: The spectrum is consistent with a primary amine hydrochloride salt and a para-disubstituted aromatic ring.[7][9]

-

~3000-2800 cm⁻¹: N-H stretching from the primary amine salt (R-NH₃⁺). These are often broad.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretching from the methyl, methylene, and methine groups.

-

~1610, 1510, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl-alkyl ether.

-

~1040 cm⁻¹: Symmetric C-O-C stretching of the ether.

-

~830 cm⁻¹: C-H out-of-plane bending, characteristic of para-disubstitution.

Analytical Methodologies for Separation and Quantification

For quantitative analysis or separation from complex matrices, chromatographic techniques are essential.

High-Performance Liquid Chromatography (HPLC)

Protocol: Reversed-Phase HPLC

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 15 cm length).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 50 mM sodium phosphate, pH 5.5) and an organic modifier like methanol or acetonitrile. A typical starting point is 70:30 buffer:methanol.[10]

-

Detection: UV detection at wavelengths corresponding to the absorbance maxima of the phenyl ring (e.g., ~225 nm and ~277 nm).[4]

-

Flow Rate: 1.0 mL/min.

Causality: The separation is based on the partitioning of the analyte between the non-polar stationary phase (C18) and the polar mobile phase. As a moderately polar compound, 4-ETA's retention time can be finely tuned by adjusting the organic modifier concentration in the mobile phase.

Thin-Layer Chromatography (TLC)

TLC provides a rapid and cost-effective method for preliminary identification and purity assessment.

Protocol: Normal-Phase TLC

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A mixture of a non-polar solvent like ethyl acetate and a polar solvent like methanol, with a small amount of ammonium hydroxide to prevent peak tailing (e.g., 85:10:5 Ethyl Acetate:Methanol:Ammonium Hydroxide).

-

Visualization:

-

View under UV light (254 nm) to see quenching.

-

Spray with a ninhydrin solution and heat. Primary amines like 4-ETA will produce a characteristic purple spot.[11]

-

Synthesis, Stability, and Concluding Remarks

Synthesis Overview: 4-Ethoxyamphetamine is commonly synthesized from 4-ethoxyphenyl-2-propanone. A widely used clandestine method is the Leuckart reaction, which involves treating the ketone with formamide or ammonium formate, followed by acid hydrolysis of the resulting N-formyl intermediate.[12] Understanding the synthetic route is crucial for anticipating potential impurities, such as unreacted starting materials or reaction byproducts.

Trustworthiness of Protocols: The analytical protocols described herein are based on established methodologies for the characterization of amphetamine-class compounds.[9][13][14] By comparing the data obtained from orthogonal techniques—such as matching the molecular weight from MS with the structural framework from NMR and the functional groups from FTIR—a self-validating and unambiguous identification of 4-Ethoxyamphetamine HCl can be achieved.

This guide serves as a foundational resource for scientists working with 4-Ethoxyamphetamine HCl. The combination of tabulated physical data, detailed experimental protocols, and explanations of the underlying scientific principles provides the necessary framework for confident and accurate characterization.

References

-

para-Ethoxyamphetamine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

-

Dal Cason, T. A. (2006). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. Microgram Journal, 4(1-4), 39-45. Available from: [Link]

-

Dal Cason, T. A. (2006). The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. ResearchGate. Retrieved January 14, 2026, from [Link]

-

Dal Cason, T. A. (2006). 1 H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. ResearchGate. Retrieved January 14, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). (+-)-p-Methoxyamphetamine. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved January 14, 2026, from [Link]

-

Clark, C. R., et al. (2005). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Journal of the American Society for Mass Spectrometry, 16(5), 737-746. Available from: [Link]

-

Khajeamorn, S., et al. (2011). Analytical Methods. OPUS at UTS. Retrieved January 14, 2026, from [Link]

-

Hauser, F., et al. (2021). Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. Applied Sciences, 11(8), 3656. Available from: [Link]

-

Frison, G., et al. (2007). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. Forensic Science International, 169(2-3), 164-175. Available from: [Link]

-

SWGDRUG. (2005). AMPHETAMINE. Retrieved January 14, 2026, from [Link]

-

Musile, G., et al. (2013). Analytical study of amphetamine and methamphetamine by reversed-phase high-performance liquid chromatography method. Journal of Chromatographic Science, 51(7), 633-641. Available from: [Link]

Sources

- 1. para-Ethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. (+-)-p-Methoxyamphetamine | C10H15NO | CID 31721 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. swgdrug.org [swgdrug.org]

- 12. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 14. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Crystal Structure Analysis of 4-Ethoxyamphetamine Hydrochloride

Foreword: The Imperative of Structural Clarity in Drug Development

Synthesis and Purification: The Foundation of a Perfect Crystal

The journey to a high-quality crystal structure begins with the synthesis of exceptionally pure material. The presence of impurities can inhibit crystallization or lead to disordered structures, rendering the analysis futile. The Leuckart reaction is a classic and effective method for the synthesis of amphetamines from a corresponding ketone.[1][2][3][4]

Synthesis of 4-Ethoxyamphetamine via the Leuckart Reaction

The chosen synthetic pathway commences with 4-ethoxyphenylacetone, which undergoes reductive amination using formamide or ammonium formate, followed by acid hydrolysis to yield the target primary amine.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1 mole of 4-ethoxyphenylacetone with 2 moles of ammonium formate (or formamide) and 1 mole of formic acid.

-

Reductive Amination: Heat the mixture to 160-185°C for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). This step forms the N-formyl intermediate, N-formyl-4-ethoxyamphetamine.[3]

-

Hydrolysis: After cooling, add a 3M solution of hydrochloric acid to the reaction mixture and reflux for 4-6 hours to hydrolyze the formyl group.

-

Workup: Cool the solution and basify with a concentrated sodium hydroxide solution until a pH of >12 is achieved. This liberates the 4-ethoxyamphetamine free base.

-

Extraction: Extract the free base into an organic solvent such as diethyl ether or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude 4-ethoxyamphetamine free base.

Salt Formation and Purification

Conversion to the hydrochloride salt enhances stability and often improves crystallinity.

Experimental Protocol: Salt Formation and Recrystallization

-

Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous isopropanol or ethanol. While stirring, slowly add a solution of hydrochloric acid in isopropanol (or bubble dry HCl gas through the solution) until the solution is acidic.

-

Precipitation: The 4-Ethoxyamphetamine hydrochloride will precipitate out of the solution. Cool the mixture in an ice bath to maximize the yield.

-

Initial Purification: Collect the precipitate by vacuum filtration and wash with cold, anhydrous diethyl ether.[5]

-

Recrystallization: For single-crystal growth, the powder must be further purified by recrystallization. Dissolve the hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of ethanol and water). Allow the solution to cool slowly to room temperature, then transfer to 4°C to promote the formation of well-defined crystals. Collect the purified crystals by filtration.

Analytical Characterization: Verifying the Molecular Identity

Prior to crystallization attempts, it is imperative to confirm the identity and purity of the synthesized 4-Ethoxyamphetamine hydrochloride using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and is a powerful tool for confirming the successful synthesis of the target compound.[6][7][8]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified 4-Ethoxyamphetamine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR: Acquire the proton NMR spectrum. The expected spectrum would show signals corresponding to the aromatic protons (typically two doublets in the para-substituted ring), the ethoxy group (a quartet and a triplet), the methine and methylene protons of the amphetamine backbone, and the methyl group.

-

¹³C NMR: Acquire the carbon NMR spectrum to confirm the number and types of carbon atoms in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹. Key expected absorbances include N-H stretching from the ammonium salt, C-H stretches (aromatic and aliphatic), C=C stretching of the aromatic ring, and C-O stretching of the ethoxy group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Experimental Protocol: MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Data Acquisition: Use an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to acquire the mass spectrum. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.

The Art of Crystallization: From Solution to Single Crystal

Growing a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step. It requires patience and a systematic approach.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Screen a variety of solvents and solvent systems to find conditions where the compound has moderate solubility.

-

Slow Evaporation: Dissolve the purified 4-Ethoxyamphetamine hydrochloride in a suitable solvent in a small vial. Cover the vial with a cap that has a small hole or with parafilm punctured with a needle. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid.[9][10][11][12][13]

Workflow for Crystal Structure Determination

Caption: Overall workflow for the crystal structure analysis of 4-Ethoxyamphetamine hydrochloride.

Data Collection

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (typically 100 K) to reduce thermal motion, the crystal is flash-cooled in a stream of cold nitrogen gas.

-

Diffractometer Setup: The crystal is centered in the X-ray beam of a single-crystal diffractometer.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice system.

-

Data Collection Strategy: A strategy is devised to collect a complete and redundant set of diffraction data by rotating the crystal in the X-ray beam.[10]

Data Processing

The raw diffraction images are processed to obtain a list of reflection intensities.

-

Integration: The intensity of each diffraction spot is integrated.

-

Scaling and Merging: The integrated intensities are scaled to account for variations in exposure time and detector response. Symmetry-related reflections are merged.

-

Absorption Correction: Corrections are applied to account for the absorption of X-rays by the crystal.

Structure Solution and Refinement

This is the process of converting the diffraction data into a model of the atomic arrangement.

-

Space Group Determination: The space group is determined from the systematic absences in the diffraction data.

-

Structure Solution: The initial atomic positions are determined using methods such as Direct Methods or Patterson methods. This is often performed with software like SHELXT.[14][15][16]

-

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This involves adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors. This is typically done with software like SHELXL within a graphical interface like Olex2.[16][17] Hydrogen atoms are usually located in the difference Fourier map and refined.

Analysis of the Crystal Structure: Deciphering the Molecular Details

The refined crystal structure provides a wealth of information.

Molecular Structure of 4-Ethoxyamphetamine Cation

Caption: Key intermolecular interactions in the crystal lattice.

Data Presentation and Validation

The final step is to present the crystallographic data in a standardized format and to validate the structure.

Table 1: Example Crystallographic Data for 4-Ethoxyamphetamine Hydrochloride

| Parameter | Value |

| Chemical formula | C₁₁H₁₈ClNO |

| Formula weight | 215.72 |

| Crystal system | (e.g., Monoclinic) |

| Space group | (e.g., P2₁/c) |

| a, b, c (Å) | (To be determined) |

| α, β, γ (°) | (To be determined) |

| Volume (ų) | (To be determined) |

| Z (molecules/unit cell) | (e.g., 4) |

| Temperature (K) | 100(2) |

| Radiation type | (e.g., Mo Kα) |

| Wavelength (Å) | 0.71073 |

| Reflections collected | (Number) |

| Independent reflections | (Number) |

| R_int | (Value) |

| Final R indices [I>2σ(I)] | R₁ = (Value), wR₂ = (Value) |

| Goodness-of-fit on F² | (Value) |

The final structure is typically reported in a Crystallographic Information File (CIF), which is the standard format for submission to crystallographic databases.

Conclusion: From Synthesis to Structure

The determination of the crystal structure of 4-Ethoxyamphetamine hydrochloride is a multi-faceted process that demands precision at every stage. From the meticulous synthesis and purification of the starting material to the sophisticated analysis of diffraction data, each step builds upon the last to provide an unambiguous view of the molecule's solid-state architecture. The insights gained from such an analysis—into molecular conformation, hydrogen bonding networks, and crystal packing—are invaluable for the rational design of new pharmaceuticals and for understanding the fundamental physicochemical properties of this important class of compounds. This guide provides a robust framework for researchers to successfully navigate this analytical journey, ensuring data of the highest scientific integrity.

References

-

RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

-

University of Oxford. CRYSTALS - Chemical Crystallography. Retrieved from [Link]

-

Scribd. Purification Methods For Amphetamine Salts. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]

-

Cranswick, L. M. D. (n.d.). Freely available software tools for chemical crystallography. CCP14. Retrieved from [Link]

-

Purdue University. X-Ray Crystallography - Software. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]

-

Grokipedia. Substituted amphetamine. Retrieved from [Link]

-

Wlodawer, A., Dauter, Z., & Minor, W. (2008). Data Collection for Crystallographic Structure Determination. PMC. Retrieved from [Link]

-

Dal Cason, T. A., et al. (2002). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. PubMed. Retrieved from [Link]

-

Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Retrieved from [Link]

- Rowlett, R. S. Protein XRD Protocols - X-ray Diffraction Data Collection. Google Sites.

-

Macromolecular Crystallography Core Facility. X-ray Data Collection Course. Retrieved from [Link]

-

Wikipedia. Substituted amphetamine. Retrieved from [Link]

-

UNODC. Recommended methods for testing amphetamine and methamphetamine. Retrieved from [Link]

-

Armellin, S., et al. (2004). Establishing the Synthetic Origin of Amphetamines by 2H NMR Spectroscopy. PubMed. Retrieved from [Link]

-

ResearchGate. Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: Route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine. Retrieved from [Link]

-

Harcuba, P., et al. (2023). Conformational analysis of amphetamine and methamphetamine: a comprehensive approach by vibrational and chiroptical spectroscopy. Analyst. Retrieved from [Link]

-

Hulme, M. C., et al. Discrimination of fluorinated and methylated regioisomers of substituted amphetamines and cathinones using benchtop 1H and 19F NMR spectroscopy. Oxford Instruments Magnetic Resonance. Retrieved from [Link]

-

Klosa, J. (1975). [On the crystallisation of amphetaminil base into its hydrochloride salt (author's transl)]. PubMed. Retrieved from [Link]

-

Ingenta Connect. NMR Regulatory analysis: enantiomeric purity determination for (R)-(–)-desoxyephedrine and antipode methamphetamine. Retrieved from [Link]

-

Drug Rehab. Understanding the Effects of Substituted Amphetamines. Retrieved from [Link]

-

Taylor & Francis. Substituted amphetamines – Knowledge and References. Retrieved from [Link]

- Google Patents. EP3459538A1 - Crystalline salts of a dextroamphetamine prodrug.

- Google Patents. WO2024175957A1 - Non-distillative process for manufacturing high purity amphetamines.

-

Heal, D. J., Smith, S. L., & Gosden, J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. PMC. Retrieved from [Link]

-

ResearchGate. Scheme 4. Synthesis of amphetamine through the LW method. Retrieved from [Link]

-

Wikipedia. Formetorex. Retrieved from [Link]

-

Khan, I., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

Sources

- 1. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Formetorex - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. scribd.com [scribd.com]

- 6. icpms.cz [icpms.cz]

- 7. Establishing the synthetic origin of amphetamines by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ingentaconnect.com [ingentaconnect.com]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sssc.usask.ca [sssc.usask.ca]

- 12. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 13. X-ray Data Collection Course [mol-xray.princeton.edu]

- 14. rcsb.org [rcsb.org]

- 15. iucr.org [iucr.org]

- 16. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 17. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]

Spectroscopic Data of 4-Ethoxyamphetamine Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Ethoxyamphetamine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the core analytical techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete set of publicly available, peer-reviewed spectroscopic data for 4-Ethoxyamphetamine hydrochloride is not readily found, this guide will establish the predicted spectral characteristics based on its molecular structure and by drawing parallels with closely related and well-documented analogs.

Introduction to 4-Ethoxyamphetamine Hydrochloride

4-Ethoxyamphetamine, also known as para-ethoxyamphetamine (4-ETA), is a psychoactive substance belonging to the phenethylamine and amphetamine chemical classes. It is structurally analogous to other para-substituted amphetamines, such as the more well-known 4-methoxyamphetamine (PMA). The hydrochloride salt of 4-ethoxyamphetamine is the common form used in laboratory settings for its increased stability and solubility.

The precise and unambiguous characterization of this molecule is paramount for forensic analysis, pharmacological research, and in the context of drug development and regulation. Spectroscopic techniques provide a powerful toolkit for elucidating the molecular structure and confirming the identity of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum

The proton NMR (¹H NMR) spectrum of 4-Ethoxyamphetamine hydrochloride is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The presence of the hydrochloride salt will influence the chemical shifts of protons near the amine group.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Ethoxyamphetamine Hydrochloride

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic (Ha) | ~7.1 | Doublet | 2H | Protons ortho to the ethoxy group. |

| Aromatic (Hb) | ~6.8 | Doublet | 2H | Protons meta to the ethoxy group. |

| Methylene (-O-CH₂ -CH₃) | ~4.0 | Quartet | 2H | Protons of the methylene group of the ethoxy substituent, split by the adjacent methyl group. |

| Methine (-CH -) | ~3.5 | Multiplet | 1H | The proton on the chiral center, split by the adjacent methyl and methylene groups. |

| Methylene (-CH₂ -CH-) | ~2.9 | Multiplet | 2H | Protons of the methylene group adjacent to the aromatic ring. |

| Amine (-NH₃ ⁺) | Broad singlet | 3H | Protons of the protonated amine, often exchanging with the solvent, leading to a broad signal. The chemical shift can be highly variable depending on the solvent and concentration. | |

| Methyl (-O-CH₂-CH₃ ) | ~1.4 | Triplet | 3H | Protons of the terminal methyl group of the ethoxy substituent, split by the adjacent methylene group. |

| Methyl (-CH-CH₃ ) | ~1.2 | Doublet | 3H | Protons of the methyl group on the propane chain, split by the adjacent methine proton. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Ethoxyamphetamine Hydrochloride

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic (C-O) | ~157 | Aromatic carbon bonded to the ethoxy group. |

| Aromatic (C-C) | ~130 | Aromatic carbons ortho to the ethoxy group. |

| Aromatic (CH) | ~115 | Aromatic carbons meta to the ethoxy group. |

| Aromatic (quaternary) | ~130 | Quaternary aromatic carbon. |

| Methylene (-O-CH₂ -CH₃) | ~63 | Methylene carbon of the ethoxy group. |

| Methine (-CH -) | ~50 | Methine carbon of the propane chain. |

| Methylene (-CH₂ -CH-) | ~40 | Methylene carbon adjacent to the aromatic ring. |

| Methyl (-O-CH₂-CH₃ ) | ~15 | Methyl carbon of the ethoxy group. |

| Methyl (-CH-CH₃ ) | ~20 | Methyl carbon of the propane chain. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Ethoxyamphetamine hydrochloride in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄, or Chloroform-d). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for D₂O, to calibrate the chemical shift scale to 0 ppm.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 4-Ethoxyamphetamine hydrochloride is expected to show characteristic absorption bands for the aromatic ring, ether linkage, and the primary amine salt.

Table 3: Predicted IR Absorption Bands for 4-Ethoxyamphetamine Hydrochloride

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3100-2800 | Strong, broad | -NH₃⁺ | N-H stretching of the primary amine salt. |

| 3050-3000 | Medium | Aromatic C-H | C-H stretching. |

| 2980-2850 | Medium-Strong | Aliphatic C-H | C-H stretching of methyl and methylene groups. |

| 1610, 1510 | Medium-Strong | C=C | Aromatic ring stretching. |

| 1250 | Strong | C-O-C | Asymmetric stretching of the aryl alkyl ether. |

| 830 | Strong | Aromatic C-H | Out-of-plane bending for a 1,4-disubstituted (para) aromatic ring. |

Experimental Protocol for FTIR-ATR Spectroscopy

-

Sample Preparation: Place a small amount of the solid 4-Ethoxyamphetamine hydrochloride powder directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

Sample Analysis: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation. For 4-Ethoxyamphetamine, Electron Ionization (EI) would likely be used.

Predicted Mass Spectrum

The molecular ion peak ([M]⁺) for the free base of 4-ethoxyamphetamine (C₁₁H₁₇NO) would be at a mass-to-charge ratio (m/z) of 179.26. However, under EI conditions, the molecular ion may be weak or absent. The major fragmentation pathway is expected to be the cleavage of the C-C bond beta to the nitrogen atom (benzylic cleavage), which is a characteristic fragmentation for amphetamines.

Table 4: Predicted Key Mass Fragments for 4-Ethoxyamphetamine

| m/z | Proposed Fragment | Rationale |

| 179 | [C₁₁H₁₇NO]⁺ | Molecular ion of the free base. |

| 135 | [C₉H₁₁O]⁺ | Loss of the aminopropane side chain via benzylic cleavage. |

| 44 | [C₂H₆N]⁺ | The iminium cation resulting from the alpha-cleavage. This is often the base peak for amphetamines. |

Visualization of Predicted Fragmentation

Caption: Predicted EI Mass Spectrometry fragmentation of 4-Ethoxyamphetamine.

Experimental Protocol for GC-MS

-

Sample Preparation: Dissolve a small amount of 4-Ethoxyamphetamine hydrochloride in a suitable solvent (e.g., methanol). The sample may need to be derivatized (e.g., with trifluoroacetic anhydride) to improve its chromatographic properties, though analysis of the free base is also common.

-

Gas Chromatography (GC): Inject the sample into the GC. The volatile components are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program would start at a low temperature and ramp up to a higher temperature to elute all components.

-

Mass Spectrometry (MS): As the components elute from the GC column, they enter the ion source of the mass spectrometer (typically an EI source). The molecules are ionized and fragmented. The mass analyzer separates the ions based on their m/z ratio, and the detector records their abundance.

-

Data Analysis: The resulting mass spectrum for each chromatographic peak is compared to a library of known spectra for identification.

Integrated Analytical Workflow

A robust identification of 4-Ethoxyamphetamine hydrochloride relies on the combination of these spectroscopic techniques. The following diagram illustrates a typical workflow.

Caption: General workflow for the spectroscopic identification of a compound.

Conclusion

References

-

While no direct and complete spectroscopic data for 4-Ethoxyamphetamine hydrochloride was found in the public domain during the literature search, the principles and comparative data are based on general knowledge from organic spectroscopy textbooks and data from structurally similar compounds found in various scientific databases and publications.

-

NIST Chemistry WebBook: A comprehensive source for chemical and physical data, including mass spectra and IR spectra for many compounds. ([Link])

-

PubChem: A public database of chemical substances and their properties, often including links to spectral data. ([Link])

- Scientific Journals: Publications in analytical chemistry, forensic science, and pharmacology that detail the synthesis and characterization of new psychoactive substances. Examples include the Journal of Analytical Toxicology, Forensic Science International, and the Journal of Organic Chemistry.

-

SWGDRUG Monographs: The Scientific Working Group for the Analysis of Seized Drugs provides monographs with spectroscopic data for many controlled substances. ([Link])

-

The Emergence and Scientific Characterization of 4-Ethoxyamphetamine: A Technical Guide

This guide provides a comprehensive technical overview of the historical context surrounding the discovery and scientific investigation of 4-ethoxyamphetamine (4-ETA). It is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships of substituted amphetamines and the scientific response to the emergence of new psychoactive substances.

Introduction: The Landscape of Substituted Amphetamines

The amphetamine scaffold, a simple phenylisopropylamine structure, has been a fertile ground for chemical exploration, yielding a vast array of compounds with diverse pharmacological activities.[1] These activities span from central nervous system stimulants to empathogens and hallucinogens, dictated by the nature and position of substituents on the phenyl ring.[1] The historical context of amphetamine chemistry begins with its first synthesis in 1887 and its later introduction into medicine in the 1930s.[1] The exploration of para-substituted amphetamines, in particular, has been a significant area of research, driven by the quest to understand how modifications at the 4-position of the phenyl ring influence psychoactivity.

The Emergence of 4-Ethoxyamphetamine (4-ETA)

Unlike many psychoactive compounds that originate from academic or pharmaceutical research, the story of 4-ethoxyamphetamine (also known as para-ethoxyamphetamine or 4-ETA) begins in the illicit drug market. In the summer of 1986, forensic laboratories in Canada identified 4-ETA in street drug samples, where it was often misrepresented as other substances.[2] This emergence necessitated the synthesis of 4-ETA as a reference standard for forensic identification and prompted further scientific investigation into its pharmacological properties.[2]

Synthesis of 4-Ethoxyamphetamine

While the specific details of the initial clandestine synthesis of 4-ETA are unknown, the preparation of para-substituted amphetamines generally follows established synthetic routes. A common method for producing amphetamines is the Leuckart reaction, which involves the reductive amination of a ketone.[3] In the case of 4-ETA, the synthesis would typically start from 4-ethoxyphenylacetone.

Experimental Protocol: Generalized Leuckart Reaction for 4-Ethoxyamphetamine

-

Reaction Setup: 4-ethoxyphenylacetone is reacted with either formamide or ammonium formate.

-

Heating: The mixture is heated, leading to the formation of the N-formyl intermediate.

-

Hydrolysis: The intermediate is then subjected to acid hydrolysis to yield the primary amine, 4-ethoxyamphetamine.

-

Purification: The final product is purified through standard laboratory techniques such as distillation or chromatography.

Sources

An In-depth Technical Guide on the Mechanism of Action of 4-Ethoxyamphetamine Hydrochloride on Serotonin Receptors

Abstract: 4-Ethoxyamphetamine (4-EA), a synthetic substituted amphetamine of the phenethylamine class, demonstrates a distinct pharmacological profile characterized by its significant interaction with the serotonin system. This guide provides a detailed examination of the molecular mechanisms underlying 4-EA's effects, focusing on its dual action as a potent serotonin releasing agent via the serotonin transporter (SERT) and its direct interactions with specific serotonin receptor subtypes. Drawing parallels with its close structural analog, para-methoxyamphetamine (PMA), this document synthesizes available data to elucidate its primary modes of action, potential downstream signaling cascades, and neurochemical consequences.[1][2] We present detailed protocols for in vitro assays, including serotonin uptake inhibition and receptor binding, to provide a practical framework for researchers investigating this and related compounds. This technical guide is intended for neuroscientists, pharmacologists, and drug development professionals seeking a comprehensive understanding of 4-EA's serotonergic pharmacology.

Introduction: The Landscape of Substituted Amphetamines and Serotonergic Modulation

Substituted amphetamines are a broad class of psychoactive compounds that share a common phenethylamine core. Modifications to the phenyl ring, the alkyl side chain, or the amino group can drastically alter their pharmacological properties, shifting their primary activity between dopaminergic, noradrenergic, and serotonergic systems.

Chemical Classification and Structure of 4-Ethoxyamphetamine (4-EA)

4-Ethoxyamphetamine (hydrochloride salt), also known as para-ethoxyamphetamine, is a research chemical with the molecular formula C₁₁H₁₇NO.[1] It is structurally characterized by an amphetamine core with an ethoxy group (-O-CH₂CH₃) substituted at the fourth position (para position) of the phenyl ring. This substitution is critical to its mechanism of action, conferring a high degree of selectivity for the serotonin system over catecholamine systems.[1][3] It is a close structural analog of para-methoxyamphetamine (PMA), with the only difference being the substitution of an ethoxy group for PMA's methoxy group.[2] This subtle structural change influences its potency and metabolic profile.

The Serotonin System: Receptors, Transporter, and Signaling

The serotonin (5-hydroxytryptamine, 5-HT) system is a key modulator of numerous physiological and psychological processes, including mood, cognition, and perception. Its actions are mediated by a diverse family of receptors, broadly classified into seven families (5-HT₁ through 5-HT₇), and the serotonin transporter (SERT), which is responsible for the reuptake of 5-HT from the synaptic cleft. The 5-HT₂ receptor family, particularly the 5-HT₂A subtype, is a Gq-protein coupled receptor (GPCR) and the primary target for classic psychedelic compounds.[4][5][6]

Core Mechanism of Action: 4-EA as a Serotonin Releasing Agent

The principal mechanism of action for 4-EA, like many substituted amphetamines, is not direct receptor agonism but rather the induction of neurotransmitter release.[1][7] 4-EA acts as a potent serotonin releasing agent (SRA), with significantly greater selectivity for the serotonergic system compared to the dopaminergic system.

Interaction with the Serotonin Transporter (SERT)

4-EA's primary molecular target is the serotonin transporter (SERT). Its interaction is twofold:

-

Competitive Inhibition of Serotonin Reuptake: 4-EA competes with serotonin for binding to SERT, thereby blocking the reuptake of serotonin from the synapse.

-

Reversal of SERT Function (Efflux): More significantly, 4-EA acts as a SERT substrate. Upon being transported into the presynaptic neuron, it disrupts the vesicular storage of serotonin and reverses the direction of SERT, causing a massive, non-vesicular efflux of serotonin from the cytoplasm into the synaptic cleft.[8][9] This transporter-mediated release is a hallmark of amphetamine-like SRAs and is independent of calcium-mediated vesicular release.[8]

Studies on rat brain synaptosomes have confirmed that 4-EA potently inhibits the uptake of serotonin and stimulates its spontaneous efflux.[1] This serotonergic dominance is a key feature that distinguishes its effects from classical stimulants like (+)-amphetamine, which primarily target dopamine.[3]

Experimental Workflow: In Vitro SERT Activity Assay

To quantify the interaction of 4-EA with SERT, a [³H]5-HT uptake inhibition assay is a standard and robust method. This assay measures the ability of a test compound to inhibit the uptake of radiolabeled serotonin into cells or synaptosomes expressing SERT.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4-EA for the serotonin transporter.

Materials:

-

HEK293 cells stably expressing human SERT (hSERT)

-

[³H]5-HT (specific activity ~25 Ci/mmol)

-

Krebs-HEPES buffer (KHB)

-

Poly-D-lysine-coated 24-well plates

-

4-Ethoxyamphetamine hydrochloride

-

Fluoxetine (as a positive control)

-

Scintillation fluid and counter

Procedure:

-

Cell Plating: Seed hSERT-expressing HEK293 cells into 24-well plates at a density of 1.5 x 10⁵ cells/well and culture for 48 hours.[10]

-

Preparation: On the day of the experiment, wash each well with 2 ml of KHB.

-

Pre-incubation: Add 200 µL of KHB containing various concentrations of 4-EA (or fluoxetine) to the wells. For the control wells (total uptake), add buffer alone. For non-specific uptake, add a high concentration of fluoxetine (e.g., 10 µM). Incubate for 10-15 minutes at room temperature.

-

Initiation of Uptake: Add 50 µL of KHB containing a fixed concentration of [³H]5-HT (e.g., 10 nM) to each well to initiate the uptake reaction.

-

Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.

-

Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KHB.

-

Cell Lysis & Counting: Lyse the cells in each well with a lysis buffer (e.g., 1% SDS). Transfer the lysate to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition versus the log concentration of 4-EA and fit the data using a non-linear regression model to determine the IC₅₀ value.

Based on the pharmacology of related compounds, 4-EA is expected to exhibit a potent IC₅₀ value for SERT, likely in the nanomolar to low micromolar range. This would confirm its high affinity for the transporter and its role as a potent serotonin reuptake inhibitor and releasing agent.

Direct Receptor Interactions: Binding and Functional Activity at 5-HT Receptors

While the primary mechanism of 4-EA is serotonin release, direct interaction with postsynaptic 5-HT receptors, particularly the 5-HT₂ family, contributes significantly to its overall psychoactive effects. The resulting surge in synaptic serotonin from SERT reversal leads to the activation of these receptors.

5-HT₂ Receptor Family (5-HT₂A, 5-HT₂B, 5-HT₂C)

The 5-HT₂ family of receptors are GPCRs that couple to Gq/G₁₁, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium stores.[11][12] Agonism at the 5-HT₂A receptor is strongly correlated with the psychedelic effects of many phenethylamines.[4][5][6][13][14]

While direct, comprehensive binding data for 4-EA is limited, studies on structurally similar 4-alkoxy-substituted amphetamines show moderate to high affinity for the 5-HT₂A receptor, with a preference over 5-HT₁A and 5-HT₂C receptors.[4] It is highly probable that 4-EA shares this characteristic, acting as a partial or full agonist at 5-HT₂A receptors.

Experimental Workflow: Radioligand Binding Assay for 5-HT₂A Receptor

To determine the binding affinity (Ki) of 4-EA for the 5-HT₂A receptor, a competitive radioligand binding assay is the gold standard.[15]

Objective: To determine the binding affinity (Ki) of 4-EA for the human 5-HT₂A receptor.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT₂A receptor.

-

[³H]Ketanserin (a selective 5-HT₂A antagonist radioligand).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

4-Ethoxyamphetamine hydrochloride.

-

Serotonin or another known 5-HT₂A ligand (for defining non-specific binding).

-

96-well filter plates (e.g., GF/B or GF/C).[16]

-

Scintillation counter.

Procedure:

-

Preparation: Thaw the receptor membrane preparation and resuspend in ice-cold assay buffer.[17]

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

150 µL of receptor membrane preparation (e.g., 70 µg protein/well).[16][17]

-

50 µL of various concentrations of 4-EA (the competing ligand).

-

50 µL of [³H]Ketanserin at a concentration near its Kd (e.g., 1-2 nM).[16]

-

Total Binding: Buffer instead of competing ligand.

-

Non-specific Binding: A high concentration of an unlabeled ligand (e.g., 10 µM Serotonin).

-

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[17]

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum harvester. Wash the filters multiple times (e.g., 4x) with ice-cold wash buffer.[17]

-

Drying and Counting: Dry the filter plate (e.g., 30-60 minutes at 50°C).[16][17] Add scintillation cocktail to each well and count the radioactivity.

-

Data Analysis: Calculate the specific binding at each concentration of 4-EA. Use non-linear regression to fit the data to a one-site competition model to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: In Vitro Functional Assay

To determine if 4-EA acts as an agonist or antagonist and to quantify its potency (EC₅₀) and efficacy, a functional assay is required. A calcium flux assay is a common high-throughput method for Gq-coupled receptors like 5-HT₂A.[11][18][19][20]

Objective: To measure the functional activity (potency and efficacy) of 4-EA at the 5-HT₂A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT₂A receptor.

-

Black, clear-bottom 96-well plates.[20]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8, Calcium-5).[18][20]

-

Probenecid (an anion transport inhibitor, may be required for dye retention).[20]

-

4-Ethoxyamphetamine hydrochloride.

-

Serotonin (as a full agonist reference).

-

A fluorescence imaging plate reader (FLIPR) or equivalent instrument.[19][20]

Procedure:

-

Cell Plating: Seed the 5-HT₂A-expressing cells into the 96-well plates and grow to confluence.[20]

-

Dye Loading: Aspirate the growth medium and add the calcium-sensitive dye loading solution (containing the dye and probenecid, if necessary) to each well. Incubate for 30-60 minutes at 37°C.[20]

-

Compound Addition: Place the cell plate into the FLIPR instrument. The instrument will add solutions of 4-EA or serotonin at various concentrations to the wells.

-

Measurement: The instrument will immediately begin measuring the fluorescence intensity in real-time. Activation of the Gq-coupled 5-HT₂A receptor by an agonist will cause a release of intracellular calcium, which binds to the dye and increases its fluorescence.[11][20]

-

Data Analysis: The change in fluorescence intensity is proportional to the receptor activation. Plot the peak fluorescence response against the log concentration of 4-EA. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Emax (maximal efficacy). Efficacy is typically expressed as a percentage of the maximal response produced by the reference full agonist, serotonin.[21]

Data Presentation: Expected Pharmacological Profile

The following tables summarize the expected quantitative data for 4-EA based on its structural similarity to other 4-substituted amphetamines.

Table 1: Expected Binding Affinities (Ki, nM) of 4-EA

| Receptor Target | Expected Ki (nM) | Rationale |

| SERT | 50 - 500 | Primary target for SRAs. |

| 5-HT₂A | 100 - 1000 | Moderate to high affinity is common for psychedelic amphetamines.[4][14] |

| 5-HT₂C | 500 - 2000 | Typically lower affinity than for 5-HT₂A.[4] |

| DAT | > 5000 | High selectivity for SERT over DAT is a defining feature.[1] |

| NET | > 5000 | High selectivity for SERT over NET. |

Table 2: Expected Functional Activity of 4-EA at 5-HT₂A

| Parameter | Expected Value | Rationale |

| EC₅₀ (nM) | 100 - 1500 | Potency is expected to be in the nanomolar to low micromolar range.[4][14] |

| Emax (% of 5-HT) | 60 - 100% | Likely a partial to full agonist, characteristic of this chemical class.[4][14] |

Downstream Signaling and Neurochemical Effects

The dual action of 4-EA—massive serotonin release and direct 5-HT₂A receptor agonism—initiates a complex cascade of downstream signaling events.

Diagram: 4-EA Mediated Serotonergic Signaling Pathway

The diagram below illustrates the primary molecular actions of 4-EA at a serotonergic synapse.

Caption: Dual mechanism of 4-EA: SERT reversal and direct 5-HT₂A receptor agonism.

In Vivo Effects and Considerations for Neurotoxicity

The profound release of serotonin combined with 5-HT₂A agonism results in a complex behavioral profile. Animal studies show that 4-EA produces effects more akin to serotonergic hallucinogens than dopaminergic stimulants like amphetamine.[1]

A significant concern with potent SRAs, especially those related to PMA, is the risk of neurotoxicity and serotonin syndrome.[1] Overstimulation of the serotonin system can lead to hyperthermia, seizures, and long-term depletion of serotonin and damage to 5-HT axon terminals.[22][23][24] Studies on the closely related compound PMMA (the N-methylated version of PMA) confirm its potential to cause long-lasting reductions in brain serotonin concentrations.[22] Given its potent serotonergic activity, 4-EA likely carries a similar risk profile, especially at higher doses.

Conclusion and Future Research Directions

4-Ethoxyamphetamine hydrochloride is a potent, serotonin-selective releasing agent with likely direct agonist activity at 5-HT₂A receptors. Its mechanism is primarily driven by its interaction with the serotonin transporter, causing massive serotonin efflux, which distinguishes it from classical stimulants. While comprehensive pharmacological data remains sparse, its profile can be reliably inferred from its close structural analogs.

Future research should focus on obtaining a complete receptor binding and functional activity profile for 4-EA across all major serotonin receptor subtypes. In vivo microdialysis studies would be invaluable for confirming the extent of serotonin release relative to dopamine and norepinephrine. Finally, a thorough assessment of its potential for long-term neurotoxicity is critical to fully understanding the risk profile of this compound. The experimental protocols detailed in this guide provide a robust framework for undertaking such investigations.

References

-

Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. [Link]

-

High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Expert Opinion on Drug Discovery. [Link]

-

Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]

-

para-Ethoxyamphetamine. Grokipedia. [Link]

-

Serotonin releasing agent – Knowledge and References. Taylor & Francis Online. [Link]

-

Gαq GPCR assays. ION Biosciences. [Link]

-

Release of serotonin induced by 3,4-methylenedioxymethamphetamine (MDMA) and other substituted amphetamines in cultured fetal raphe neurons: further evidence for calcium-independent mechanisms of release. (1995). PubMed. [Link]

-

para-Methoxyamphetamine. Wikipedia. [Link]

-

Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. (2016). PubMed. [Link]

-

Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA). (1992). PubMed. [Link]

-

para-Ethoxyamphetamine. Wikipedia. [Link]

-

Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. (1998). PubMed. [Link]

-

Serotonin releasing agent. Wikiwand. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. (2019). PubMed Central. [Link]

-

2,5-Dimethoxy-4-ethoxyamphetamine. Wikipedia. [Link]

-

Reinforcing Effects of Certain Serotonin-Releasing Amphetamine Derivatives. (1998). PubMed. [Link]

-

4-Ethoxyamphetamine: effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in the brains of rats. (1994). PubMed Central. [Link]

-

Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

-

Receptor interaction profiles of 4-alkoxy-2,6- dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. (2022). Semantic Scholar. [Link]

-

para-Methoxyamphetamine. Self.ID. [Link]

-

The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. (2023). ResearchGate. [Link]

-

Differential behavioural and neurochemical effects of para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine in the rat. (2000). PubMed. [Link]

-

Para-Methoxyamphetamine – Knowledge and References. Taylor & Francis Online. [Link]

-

Serotonin releasing agent. Wikipedia. [Link]

-

Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA). OUCI. [Link]

-

Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. (2022). PubMed Central. [Link]

-

Paramethoxyamphetamine (PMA) poisoning; a 'party drug' with lethal effects. (2018). ResearchGate. [Link]

-

Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines. (2022). Frontiers in Pharmacology. [Link]

-

Serotonin-transporter mediated efflux: A pharmacological analysis of amphetamines and non-amphetamines. Medical University of Vienna. [Link]

-

para-Methoxymethamphetamine. Wikipedia. [Link]

-

Amphetamine actions at the serotonin transporter rely on the availability of phosphatidylinositol-4,5-bisphosphate. (2013). PubMed. [Link]

-

Serotonin-transporter mediated efflux: a pharmacological analysis of amphetamines and non-amphetamines. (2006). PubMed. [Link]

-

The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. (2022). Frontiers in Molecular Neuroscience. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. para-Ethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 3. 4-Ethoxyamphetamine: effects on intracranial self-stimulation and in vitro uptake and release of 3H-dopamine and 3H-serotonin in the brains of rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex [frontiersin.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Release of serotonin induced by 3,4-methylenedioxymethamphetamine (MDMA) and other substituted amphetamines in cultured fetal raphe neurons: further evidence for calcium-independent mechanisms of release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Serotonin-transporter mediated efflux: a pharmacological analysis of amphetamines and non-amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 11. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]

- 12. ionbiosciences.com [ionbiosciences.com]

- 13. 2,5-Dimethoxy-4-ethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. drugtargetreview.com [drugtargetreview.com]

- 19. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]

- 20. bio-protocol.org [bio-protocol.org]

- 21. frontiersin.org [frontiersin.org]

- 22. Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evaluation of the neurotoxicity of N-methyl-1-(4-methoxyphenyl)-2-aminopropane (para-methoxymethamphetamine, PMMA) [ouci.dntb.gov.ua]

- 24. researchgate.net [researchgate.net]

Introduction: The Amphetamine Scaffold and the Significance of the Para-Position

An In-Depth Technical Guide to the Structure-Activity Relationship of Para-Substituted Amphetamines

The phenethylamine scaffold, specifically the α-methylated variant known as amphetamine, represents one of the most pharmacologically versatile chemical backbones in neuroscience.[1][2] These molecules primarily exert their effects by interacting with monoamine transporters, modulating the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[3][4] The parent compound, amphetamine, is a potent central nervous system stimulant with a well-characterized preference for the catecholamine transporters (dopamine and norepinephrine) over the serotonin transporter.[5][6][7]

However, the functional profile of the amphetamine molecule can be dramatically altered by chemical substitution, particularly on the phenyl ring. This guide focuses on the structure-activity relationship (SAR) of substitutions at the para (4-position) of the phenyl ring. Understanding this SAR is not merely an academic exercise; it is fundamental to predicting the pharmacological effects, therapeutic potential, and toxicological risks of a vast array of compounds, from clinically developed medications to novel psychoactive substances (NPS) that continuously emerge on the illicit market.[5][6] By systematically modifying the para-substituent, one can titrate the molecule's affinity and efficacy at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), effectively sculpting its neurochemical and behavioral output.

Core Pharmacological Targets: The Monoamine Transporters (MATs)

The primary targets for para-substituted amphetamines are the high-affinity monoamine transporters: DAT, NET, and SERT.[8][9][10] These transmembrane proteins are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signal.[4][10] Amphetamines interact with these transporters through two principal mechanisms:

-

Reuptake Inhibition: The drug binds to the transporter, blocking it from clearing the endogenous neurotransmitter, thus increasing its synaptic concentration.

-

Substrate-Mediated Release (Efflux): The drug is transported into the presynaptic neuron by the transporter. Once inside, it disrupts vesicular storage and promotes a reversal of the transporter's direction, actively pumping neurotransmitter out into the synapse.[11][12]

The balance between these actions, and the relative potency at each of the three transporters, dictates the ultimate pharmacological profile of the compound.

Mechanistic Insights and Implications for Drug Design

The collective data provides a clear directive for drug design: the para-position is a primary control knob for DAT vs. SERT selectivity.

-

To achieve stimulant effects (ADHD, narcolepsy): Small or no para-substituents are preferred to maintain DAT/NET selectivity and minimize off-target serotonergic effects.

-

To achieve entactogenic effects (psychotherapy): A substituent that moderately increases SERT activity without eliminating DAT activity is required (e.g., the methylenedioxy group in MDMA, or the fluorine in 4-FA).

-

To achieve SSRI-like effects (antidepressants): Large, bulky para-substituents can be explored to maximize SERT affinity and minimize catecholamine release, though amphetamine-based SSRIs are not common due to other pharmacological properties.

The SAR of para-substituted amphetamines also provides a powerful predictive tool for forensic science and public health. When a new designer drug emerges, identifying a para-substituent allows for an immediate, evidence-based hypothesis about its likely pharmacological profile and potential toxicity, long before detailed studies are complete. For instance, the appearance of a para-chloro or para-methoxy analog on the market should immediately raise alarms for high serotonergic toxicity.

Conclusion

The structure-activity relationship of para-substituted amphetamines is a textbook example of how minor structural modifications can elicit major changes in pharmacological function. The para-position of the amphetamine phenyl ring is a critical determinant of monoamine transporter selectivity. Unsubstituted amphetamine is a catecholamine-selective releaser. The addition of progressively larger or more polarizable substituents at the 4-position systematically increases activity at the serotonin transporter, often at the expense of dopamine transporter activity. This shift transforms the pharmacological profile from a classic psychostimulant (4-H) to a mixed-action entactogen (4-F), and ultimately to potent, often toxic, serotonin-releasing agents (4-Cl, 4-OCH₃). This knowledge is invaluable for the rational design of new therapeutics and for anticipating the public health risks posed by the relentless evolution of novel psychoactive substances.

References

-

Gatch, M. B., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PubMed Central. [Link]

-

Luethi, D., et al. (2019). Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones. PubMed Central. [Link]

-

Sucic, S., et al. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. [Link]

-

Fitzgerald, L. R., et al. (2024). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology. [Link]

-

Sucic, S., et al. (2018). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments. [Link]

-

Wikipedia. (n.d.). para-Chloroamphetamine. Wikipedia. [Link]

-

Rickli, A., et al. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. European Neuropsychopharmacology. [Link]

-

Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Wikipedia. [Link]

-

Callaghan, P. D., et al. (2006). Repeated administration of the substituted amphetamine p-methoxyamphetamine produces reductions in cortical 5-HT transporter binding but not 5-HT content, unlike 3,4-methylenedioxyamethamphetamine. European Journal of Pharmacology. [Link]

-

Wikipedia. (n.d.). 4-Fluoroamphetamine. Wikipedia. [Link]

-

Wikipedia. (n.d.). 4-Methylamphetamine. Wikipedia. [Link]

-

Grokipedia. (n.d.). 4-Methylamphetamine. Grokipedia. [Link]

-

Wikipedia. (n.d.). 4-Methylmethamphetamine. Wikipedia. [Link]

-

Bonano, J. S., et al. (2015). Quantitative structure–activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. PubMed Central. [Link]

-

Rickli, A., et al. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: Para-halogenated amphetamines and pyrovalerone cathinones. ResearchGate. [Link]

-

Wikipedia. (n.d.). para-Methoxyamphetamine. Wikipedia. [Link]

-

Rickli, A., et al. (2015). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. Science.gov. [Link]

-

Dolan, S. B., et al. (2017). Discriminative Stimulus and Locomotor Effects of Para-Substituted and Benzofuran Analogs of Amphetamine. PubMed Central. [Link]

-

PsychonautWiki. (2024). 4-FA. PsychonautWiki. [Link]

-

Wikipedia. (n.d.). Substituted amphetamine. Wikipedia. [Link]

-

Dolan, S. B., et al. (2017). Discriminative stimulus and locomotor effects of para-substituted and benzofuran analogs of amphetamine. Drug and Alcohol Dependence. [Link]

-

National Drug & Alcohol Research Centre. (n.d.). Paramethoxyamphetamine (PMA). NDARC. [Link]

-

Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. PubMed Central. [Link]

-

PubChem. (n.d.). (+-)-p-Methoxyamphetamine. National Center for Biotechnology Information. [Link]

-

Sitte, H. H., et al. (2005). Serotonin-transporter mediated efflux: A pharmacological analysis of amphetamines and non-amphetamines. MedUni Wien. [Link]

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Substituted amphetamine - Wikipedia [en.wikipedia.org]